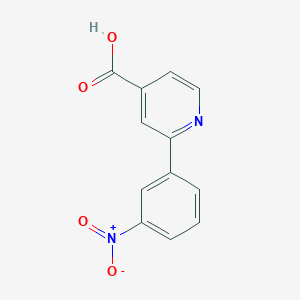

2-(3-Nitrophenyl)isonicotinic acid

Descripción general

Descripción

2-(3-Nitrophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a nitrophenyl group attached to the second position of the isonicotinic acid structure

Mecanismo De Acción

Target of Action

It is known that isonicotinic acid derivatives, such as isoniazid, primarily target the mycobacterial enzyme katg . This enzyme plays a crucial role in the biosynthesis of mycolic acid, a key component of the mycobacterial cell wall .

Mode of Action

Isoniazid, a derivative of isonicotinic acid, is known to inhibit the biosynthesis of mycolic acid . It is a prodrug that must be activated by bacterial catalase, specifically associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

Nitrile synthesis in biological systems, such as microbes and plants, follows two distinct pathways: aldoxime dehydratase catalyzes the formation of a carbon-nitrogen triple bond via dehydration of aldoxime to corresponding nitrile, and hydroxynitrile lyase or oxynitrilase-mediated transformation of aldehyde and hydrogen cyanide to cyanohydrins .

Pharmacokinetics

Isoniazid, a derivative of isonicotinic acid, is known to have good bioavailability and is well-absorbed orally . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties can be influenced by factors such as age, nutritional status, and genetic polymorphisms .

Result of Action

Isoniazid, a derivative of isonicotinic acid, is known to be bacteriostatic for non-dividing bacilli and bactericidal for rapidly dividing microorganisms .

Action Environment

It is known that the suzuki–miyaura coupling reaction, which involves organoboron reagents, is influenced by the mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)isonicotinic acid typically involves the following steps:

Nitration of Phenyl Isonicotinic Acid: The starting material, phenyl isonicotinic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the meta position of the phenyl ring.

Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Nitrophenyl)isonicotinic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.

Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Halogens (chlorine, bromine) with appropriate catalysts.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-(3-Aminophenyl)isonicotinic acid.

Substitution: Halogenated derivatives of this compound.

Oxidation: Oxidized derivatives such as nitroso compounds.

Aplicaciones Científicas De Investigación

2-(3-Nitrophenyl)isonicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are valuable intermediates in organic synthesis.

Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may serve as leads for the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

Similar Compounds

Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.

Nicotinic acid: Another isomer with the carboxyl group at the 3-position.

Uniqueness

2-(3-Nitrophenyl)isonicotinic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Actividad Biológica

2-(3-Nitrophenyl)isonicotinic acid (CAS No. 1261949-20-5) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring and a nitrophenyl group. Its molecular formula is CHNO, which contributes to its solubility and reactivity in biological systems.

Target Interactions

Research indicates that this compound interacts with various biological targets, primarily influencing enzyme activity and cellular signaling pathways. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response.

Biochemical Pathways

The compound's inhibition of COX-2 results in decreased production of prostaglandins, leading to anti-inflammatory effects. Additionally, it may modulate other signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro experiments revealed that the compound effectively reduced the secretion of pro-inflammatory cytokines in cultured macrophages.

Anticancer Potential

In vivo studies using mouse models have shown promising results regarding the anticancer activity of this compound. It was observed to inhibit tumor growth in xenograft models involving human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) . The mechanism appears to involve induction of apoptosis and inhibition of angiogenesis.

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against various bacterial strains. It has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted on rats showed that administration of this compound significantly reduced paw edema induced by carrageenan injection, confirming its anti-inflammatory efficacy through COX-2 inhibition .

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced lung cancer, treatment with a formulation containing this compound resulted in a measurable reduction in tumor size and improved quality of life indicators over six months .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokine levels | COX-2 inhibition |

| Anticancer | Tumor growth inhibition | Induction of apoptosis |

| Antimicrobial | Effective against bacterial strains | Disruption of bacterial cell wall |

Propiedades

IUPAC Name |

2-(3-nitrophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-4-5-13-11(7-9)8-2-1-3-10(6-8)14(17)18/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGOWIPIPLEXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611262 | |

| Record name | 2-(3-Nitrophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261949-20-5 | |

| Record name | 2-(3-Nitrophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.